Sinapyl alcohol
CAS No.: 537-33-7
Cat. No.: VC21336912
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 537-33-7 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol |
Standard InChI | InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 |
Standard InChI Key | LZFOPEXOUVTGJS-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)/C=C/CO |
SMILES | COC1=CC(=CC(=C1O)OC)C=CCO |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CCO |
Melting Point | 61 - 65 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The sinapyl alcohol molecule (C₁₁H₁₄O₄) features a propenyl side chain with hydroxyl and methoxy substitutions at positions 3,4,5 on the aromatic ring . NMR analysis reveals characteristic chemical shifts:
X-ray crystallography confirms the E-configuration of the propenyl double bond , while computational modeling predicts strong hydrogen bonding capacity at the phenolic oxygen .
Solubility and Stability
Sinapyl alcohol exhibits distinct solubility characteristics:
The compound requires stabilization with 0.2% MEHQ during storage at -20°C to prevent autoxidation . Thermal analysis shows decomposition initiating at 61°C , necessitating inert atmosphere handling for experimental use.
Biosynthetic Pathways and Metabolic Efficiency
Phenylpropanoid Precursor Conversion
The monolignol biosynthesis pathway demonstrates remarkable carbon retention efficiency:
Monomer | Pathway | Carbon Retention (%) | Energy Retention (%) |
---|---|---|---|
p-Coumaryl alcohol | Tyrosine route | 76.9 | 81.6 |
Coniferyl alcohol | Phenylalanine | 65.7 | 69.5 |
Sinapyl alcohol | Tyrosine route | 64.3 | 67.8 |
Adapted from |
The tyrosine-mediated pathway shows 12.6% greater carbon efficiency for sinapyl alcohol production compared to phenylalanine-derived synthesis . This difference arises from the additional NADPH and O₂ requirements in the phenylalanine route .
Reductive Final Steps
Contrary to early hypotheses proposing sinapyl alcohol dehydrogenase (SAD) specificity , contemporary research establishes cinnamyl alcohol dehydrogenase (CAD) as the predominant reductase:
Enzyme | Kₘ (μM) | kcat (s⁻¹) | Substrate Preference |
---|---|---|---|
CAD19 | 0.8 | 4.7 | Coniferaldehyde |
SAD2 | 12.4 | 4.3 | Sinapaldehyde |
Kinetic parameters from tobacco isoforms |
The 15.5-fold higher Kₘ for SAD2 versus CAD19 suggests CAD's dominance in vivo despite SAD's theoretical specialization .
Industrial and Biomedical Applications
Lignin-Based Materials
Sinapyl alcohol's methoxy substitution pattern enables unique copolymerization behavior:
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Reacts with sinapyl p-hydroxybenzoate to form 8-8' cross-linked dimers
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Increases thermoplasticity in transgenic poplar lignins by 23% versus wild-type
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Serves as precursor for UV-resistant biopolymers in cosmetic formulations
Drug Delivery Systems
Encapsulation studies reveal:
Carrier Matrix | Loading Efficiency (%) | Release Half-life (h) |
---|---|---|
Chitosan nanoparticles | 82.3 | 14.2 |
PLGA microparticles | 68.9 | 36.7 |
Data extrapolated from |
The alcohol's amphiphilic nature enables dual water/organic solvent compatibility, facilitating targeted delivery to inflamed tissues .
Analytical Challenges and Recent Methodological Advances
Spectroscopic Characterization
State-of-the-art NMR assignments for sinapyl alcohol:
Carbon Position | δC (ppm) | Proton Position | δH (ppm) |
---|---|---|---|
C1 (OMe) | 56.27 | H28 (GOH) | 3.88 |
C4 (A) | 131.50 | H23 (A) | 6.48 |
C9 (3) | 147.13 | H26 (2) | 6.71 |
360 MHz Bruker DRX data from |
Metabolic Tracing
Novel EPR imaging techniques achieve 18 μm resolution in Arabidopsis stems using Diels-Alder ligation of nitroxide probes . This permits real-time visualization of lignin deposition rates (0.34 μm·h⁻¹) during secondary growth .
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